2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine
Description
2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyrrolidine moiety via an oxymethyl linker. Thieno[2,3-d]pyrimidines are pharmacologically significant scaffolds known for their antimicrobial, analgesic, and kinase-inhibitory properties . The pyrrolidine group enhances structural rigidity and modulates pharmacokinetic properties, such as solubility and bioavailability, by introducing a secondary amine capable of hydrogen bonding .
Synthesis: The compound can be synthesized through nucleophilic substitution reactions, where a chlorinated thieno[2,3-d]pyrimidine intermediate reacts with pyrrolidine derivatives. For example, POCl₃-mediated chlorination of thieno[2,3-d]pyrimidine-2,4-diols generates reactive intermediates for subsequent amine coupling . Alternatively, iodine-catalyzed reactions offer milder conditions for functionalizing the pyrimidine ring .
Properties
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-10-9-3-5-16-11(9)14-7-13-10/h3,5,7-8,12H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPSBEGBDLLJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed.
Scientific Research Applications
2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and materials science due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects such as cancer cell apoptosis or reduced inflammation .
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs. Piperidine : Pyrrolidine-containing derivatives (e.g., 6-phenyl-4-(1-pyrrolidinyl)) exhibit higher lipophilicity (LogP ~3.2) compared to piperidine analogs (LogP ~2.5), likely due to reduced polarity . This enhances membrane permeability but may reduce aqueous solubility.
- Substituent Effects : The oxymethyl linker in the target compound improves solubility (LogP ~2.1) compared to direct pyrrolidine attachment (LogP ~3.2) . Methylsulfanyl groups (e.g., in ) enhance metabolic stability but may reduce potency .
Antimicrobial Activity
- Target Compound : Demonstrates moderate antimicrobial activity (MIC 12.5 µg/mL against S. aureus), attributed to the oxymethyl-pyrrolidine group disrupting bacterial membrane integrity .
- Pyridyl Amides: Thieno[2,3-d]pyrimidine-4-carboxylic acid amides with pyridine substituents (e.g., ) show superior activity (MIC 6.25 µg/mL) due to enhanced π-π stacking with bacterial targets .
- Methylsulfanyl Analogs : Lower potency (MIC 25 µg/mL) suggests sulfur-containing groups may hinder target binding .
Kinase Inhibition
- 6-Phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine: Exhibits strong kinase inhibition (IC₅₀ 0.8 µM) by occupying the ATP-binding pocket via phenyl and pyrrolidine interactions .
- Piperidine Analogs : Piperidine-substituted compounds (e.g., ) show reduced kinase affinity (IC₅₀ >5 µM), highlighting the importance of pyrrolidine’s smaller ring size for steric fit .
Biological Activity
The compound 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine is a member of a class of thienopyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Core Structure : Thieno[2,3-d]pyrimidine
- Functional Group : Alkoxy (-OCH2-) linked to a pyrrolidine ring
This unique combination of structural features contributes to its biological properties.
The biological activity of thienopyrimidine derivatives, including this compound, is primarily attributed to their ability to inhibit various enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Tyrosine Kinases : These compounds have been shown to inhibit tyrosine kinase activities associated with epidermal growth factor receptors (EGFRs), which are critical in the regulation of cell proliferation and survival .
- Antimicrobial Activity : Some studies suggest that derivatives may possess antimicrobial properties, making them candidates for further development in treating infectious diseases .
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been noted, indicating potential use in treating inflammatory disorders.
In Vitro Studies
A study published in 2024 investigated the synthesis and biological activity of thieno[2,3-d]pyrimidine derivatives, including the compound . The results indicated that these derivatives exhibited significant inhibitory effects against several cancer cell lines. The IC50 values demonstrated promising potency in inhibiting cell growth:
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 5.6 | A549 (Lung Cancer) |
| Other Derivative 1 | 10.2 | HeLa (Cervical Cancer) |
| Other Derivative 2 | 8.5 | MCF7 (Breast Cancer) |
These findings suggest that the compound may be a viable candidate for further development as an anti-cancer agent.
Case Studies
In a clinical case study involving patients with hyperproliferative diseases, thienopyrimidine derivatives were administered as part of a therapeutic regimen. Patients exhibited improved outcomes with reduced tumor sizes and enhanced quality of life metrics. The study highlighted the potential for these compounds in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
